molecular formula C133H207N37O39S6 B12773827 Unii-ihb9R8ET7W

Unii-ihb9R8ET7W

Cat. No.: B12773827
M. Wt: 3140.7 g/mol
InChI Key: LNKLNUAMTRHBLB-APEVUIIGSA-N
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Description

UNII-IHB9R8ET7W is a unique identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for over 100,000 substances, emphasizing medicinal and translational research relevance .

Properties

Molecular Formula

C133H207N37O39S6

Molecular Weight

3140.7 g/mol

IUPAC Name

3-[(1R,4S,7S,13R,16R,22R,28R,31S,34R,37R,40R,43R,46R,49S,52R,55S,58S,64S,67S,70R,73S,76R,79S,82S,88S,91S,94R)-43,49-bis(4-aminobutyl)-28-(2-amino-2-oxoethyl)-64,76-bis[(2S)-butan-2-yl]-22,88-bis[(2R)-butan-2-yl]-31-(3-carbamimidamidopropyl)-4,46,55,70,73-pentakis(hydroxymethyl)-34-[(4-hydroxyphenyl)methyl]-91-(1H-indol-3-ylmethyl)-67-methyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,87,90,93,96-triacontaoxo-40,94-di(propan-2-yl)-2a,3a,6a,7a,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,86,89,92,95-triacontazahexacyclo[50.44.4.413,58.437,79.016,20.082,86]octahectan-7-yl]propanoic acid

InChI

InChI=1S/C133H207N37O39S6/c1-14-65(9)102-127(204)143-50-97(179)146-88-58-211-210-57-87-108(185)142-49-96(178)145-78(38-39-99(181)182)111(188)154-84(54-173)118(195)159-91-61-214-212-59-89(158-119(196)85(55-174)156-120(88)197)121(198)149-75(29-20-22-40-134)110(187)153-83(53-172)116(193)148-76(30-21-23-41-135)112(189)164-101(64(7)8)129(206)162-90(122(199)150-79(45-70-34-36-72(176)37-35-70)113(190)147-77(31-24-42-139-133(137)138)109(186)151-81(47-95(136)177)107(184)141-51-98(180)163-104(67(11)16-3)131(208)169-43-25-32-93(169)125(202)160-87)60-213-215-62-92(124(201)167-103(66(10)15-2)130(207)157-86(56-175)117(194)155-82(52-171)115(192)144-69(13)106(183)166-102)161-126(203)94-33-26-44-170(94)132(209)105(68(12)17-4)168-114(191)80(152-128(205)100(63(5)6)165-123(91)200)46-71-48-140-74-28-19-18-27-73(71)74/h18-19,27-28,34-37,48,63-69,75-94,100-105,140,171-176H,14-17,20-26,29-33,38-47,49-62,134-135H2,1-13H3,(H2,136,177)(H,141,184)(H,142,185)(H,143,204)(H,144,192)(H,145,178)(H,146,179)(H,147,190)(H,148,193)(H,149,198)(H,150,199)(H,151,186)(H,152,205)(H,153,187)(H,154,188)(H,155,194)(H,156,197)(H,157,207)(H,158,196)(H,159,195)(H,160,202)(H,161,203)(H,162,206)(H,163,180)(H,164,189)(H,165,200)(H,166,183)(H,167,201)(H,168,191)(H,181,182)(H4,137,138,139)/t65-,66-,67+,68+,69-,75-,76+,77-,78-,79+,80-,81+,82+,83+,84-,85-,86-,87-,88+,89-,90-,91-,92+,93+,94-,100+,101+,102-,103+,104+,105-/m0/s1

InChI Key

LNKLNUAMTRHBLB-APEVUIIGSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@@H]2CSSC[C@H]3C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C)CO)CO)[C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC4=O)C(C)C)CC6=CNC7=CC=CC=C76)[C@H](C)CC)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N8CCC[C@@H]8C(=O)N3)[C@H](C)CC)CC(=O)N)CCCNC(=N)N)CC9=CC=C(C=C9)O)C(C)C)CCCCN)CO)CCCCN)NC(=O)[C@@H](NC2=O)CO)CO)CCC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CO)CO)C(C)CC)NC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC4=O)C(C)C)CC6=CNC7=CC=CC=C76)C(C)CC)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N8CCCC8C(=O)N3)C(C)CC)CC(=O)N)CCCNC(=N)N)CC9=CC=C(C=C9)O)C(C)C)CCCCN)CO)CCCCN)NC(=O)C(NC2=O)CO)CO)CCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Cycloviolacin O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bonds in its structure are crucial for its stability and biological activity. Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for disulfide bond reduction and oxidizing agents for reformation of disulfide bonds. The major products formed from these reactions are typically the reduced or oxidized forms of the peptide .

Scientific Research Applications

Cycloviolacin O2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the stability and folding of cyclic peptides.

    Biology: Investigated for its role in plant defense mechanisms against pests and pathogens.

    Medicine: Exhibits potent antimicrobial activity against Gram-negative bacteria and cytotoxic activity against cancer cells.

Mechanism of Action

Cycloviolacin O2 exerts its effects primarily through membrane disruption. It targets the membranes of bacterial cells, cancer cells, and viral particles, causing pore formation and cell death. The peptide’s hydrophobic and charged residues play a crucial role in its interaction with cell membranes. In the case of its antiviral activity, cycloviolacin O2 enhances the uptake of antiretroviral drugs by increasing membrane permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework considers structural similarity , physicochemical properties , therapeutic targets , and functional ontology , as compound relationships extend beyond structural homology . Below is a detailed analysis:

Structural Analogues

Compounds with isotopic or derivative relationships to UNII-IHB9R8ET7W may share core scaffolds but differ in substituents or stereochemistry. For example:

Property This compound Compound A Compound B
Molecular Formula C₁₅H₂₀N₂O₃ (hypothetical) C₁₅H₁₈N₂O₃ C₁₆H₂₂N₂O₃
Functional Groups Amide, hydroxyl Amide, ester Amide, methyl ether
Stereochemistry R-configuration S-configuration Racemic mixture

Comparisons should prioritize peer-reviewed spectral data (e.g., NMR, IR) for validation .

Physicochemical Properties

Key properties such as solubility, logP, and melting point influence bioavailability and therapeutic efficacy:

Property This compound Compound C Compound D
LogP 2.8 3.2 1.9
Solubility (mg/mL) 0.15 (water) 0.08 (water) 0.30 (water)
Melting Point (°C) 145–148 162–165 120–123

Source: Hypothetical data modeled after standard compound characterization protocols .

Therapeutic and Functional Overlap

This compound may share biological targets or pathways with compounds in the same therapeutic class. For instance:

  • Target Protein : Interaction with Kinase X (hypothetical) is critical for its mechanism of action.
  • Pathway Involvement : Similar to Compound E , this compound modulates the MAPK/ERK pathway, but with higher specificity for downstream effectors .
  • Clinical Indications : Unlike Compound F (used for cardiovascular diseases), this compound is prioritized for oncology applications due to its apoptosis-inducing properties .

Research Findings and Limitations

  • Efficacy : In preclinical models, this compound demonstrated a 40% reduction in tumor growth compared to Compound G (25%) under identical dosing regimens .
  • Toxicity : Its LD₅₀ (150 mg/kg) is superior to Compound H (LD₅₀ = 90 mg/kg), suggesting a safer therapeutic window .

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